molecular formula C4H9NO2 B1362533 N-Ethylglycine CAS No. 627-01-0

N-Ethylglycine

Cat. No. B1362533
CAS RN: 627-01-0
M. Wt: 103.12 g/mol
InChI Key: YPIGGYHFMKJNKV-UHFFFAOYSA-N
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Description

N-Ethylglycine is a N-alkylglycine and a tautomer of a N-ethylglycine zwitterion . It is a natural product found in Pogostemon cablin .


Synthesis Analysis

N-Ethylglycine is an amino acid derivative that undergoes a two-step synthesis from glycine and ethyl bromide . A green synthesis of some new N-substituted glycine derivatives has also been reported .


Molecular Structure Analysis

The molecular formula of N-Ethylglycine is C4H9NO2 . Its IUPAC name is 2-(ethylamino)acetic acid . The InChI is 1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) and the Canonical SMILES is CCNCC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of N-Ethylglycine is 103.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

1. Fermentative Production in Biotechnology

N-Ethylglycine has been demonstrated to be produced fermentatively using a recombinant Corynebacterium glutamicum strain. This method, which uses a mutant of imine reductase DpkA from Pseudomonas putida, represents a significant advancement in the biotechnological production of N-alkylated glycine derivatives. Such a production method is vital for the large-scale creation of these compounds, which have potential applications in various industries, including pharmaceuticals and detergents (Mindt et al., 2019).

2. Polymerization and Material Science

N-Ethylglycine N-thiocarboxyanhydride (NNTA) has been successfully polymerized using primary amines, demonstrating its applicability in material science. Controlled polymerizations of N-ethylglycine NTA have shown potential for synthesizing polypeptoids with controllable polymerization, indicating its use in creating novel materials with specific characteristics (Tao et al., 2017).

3. Genetically Encoded Fluorescent Amino Acid

N-Ethylglycine has been used to create a genetically encoded fluorescent amino acid, l-(7-hydroxycoumarin-4-yl) ethylglycine. This development is significant in biochemistry and molecular biology, providing a novel probe for studying protein localization, conformation changes, and protein-protein interactions (Wang et al., 2006).

4. Use in Synthesis of Peptides

N-Ethylglycine has been employed in the synthesis of peptides, particularly in the formation of N-2-carboxamidoethylglycine, an isomer of glutamine. This application is crucial in peptide synthesis, contributing to the development of new peptides for various biomedical applications (Stewart, 1971).

5. Applications in Plant Physiology

Research has demonstrated the role of compounds related to N-ethylglycine, such as aminoethoxyvinylglyccine (AVG), in plant physiology. AVG, an ethylene biosynthesis inhibitor, has been shown to modify plant growth and development, including influencing the ripening process in fruits and the regulation of nutrient uptake in plants. These findings are important for agricultural sciences, offering potential strategies for improving crop yields and quality (Leblanc et al., 2008).

Safety And Hazards

N-Ethylglycine may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

2-(ethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGGYHFMKJNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311675
Record name N-Ethylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylglycine

CAS RN

627-01-0
Record name N-Ethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 627-01-0
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Record name N-Ethylglycine
Source EPA DSSTox
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Record name N-Ethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
706
Citations
R Werdehausen, S Mittnacht, LA Bee, MS Minett… - Pain, 2015 - ncbi.nlm.nih.gov
… We have shown previously that the lidocaine metabolite N-ethylglycine (EG) reduces GlyT1-dependent glycine uptake by functioning as an artificial substrate for this transporter. Here, …
Number of citations: 42 www.ncbi.nlm.nih.gov
Y Tsuruta, M Matsumoto, H Inoue, S Munemura… - Clinica chimica acta, 2007 - Elsevier
… on analysis of N-ethylglycine in urine, we detected only a small amount of N-ethylglycine in the urine of normal subjects. Therefore, we conclude that N-ethylglycine is only excreted …
Number of citations: 4 www.sciencedirect.com
F Bianchi, S Dugheri, M Musci, A Bonacchi… - Analytica chimica …, 2011 - Elsevier
… As for N-ethylglycine, two recent studies reported a significant difference in the content of … ) analysis for the determination of sarcosine and N-ethylglycine in urine and urinary sediments. …
Number of citations: 72 www.sciencedirect.com
J Guan, Y Zhang, G Zhou, C Wang, Q Qu… - Journal of Liquid …, 2014 - Taylor & Francis
… Finally, they have established the structure of the fluorescence product to be a DMS-derivative of N-ethylglycine (Neg). [ Citation 21 ] Neg has been reported as a metabolite of lidocaine …
Number of citations: 4 www.tandfonline.com
Y Tsuruta, M Matsumoto, H Inoue, S Munemura… - Analytical …, 2008 - Springer
… Recently, we reported that N-ethylglycine (EG) is excreted in cancer patients with metastatic bone disease.Although EG has been reported to be a metabolite of lidocaine (drug for …
Number of citations: 4 link.springer.com
RT Roberts, NM Alexander, MJ Kelner - Clinical chemistry, 1988 - academic.oup.com
… (4) suggestedthat the interference is due to oxidation of N-ethylglycine (NEG), a previously uncharacterized metabolite of lidocaine, by the sarcosine oxidase (EC 1.5.3.1) in the slide.2 …
Number of citations: 12 academic.oup.com
M Sisido, Y Imanishi, S Okamura - … : Original Research on …, 1969 - Wiley Online Library
… , the N-ethylglycine diethylamide was distilled twice in vucuo (bp 77-81"C/2.5 mm Hg). N-Ethylglycine NCA was polymerized in nitrobenzene with the use of N-ethylglycine diethylamide …
Number of citations: 55 onlinelibrary.wiley.com
MD ARMSTRONG - The Journal of Organic Chemistry, 1956 - ACS Publications
… N-Ethylglycocyamine and N-ethylglycine have been found to form a stable complex. It was not possible to form similar complexes by substituting creatine or sarcosine, respectively, for …
Number of citations: 17 pubs.acs.org
Z Zhou, J Zhang, R Sadler, J Yang… - ECS Transactions, 2007 - iopscience.iop.org
The [2+ 3] cycloaddition reaction was studied on Lu3N@ C80 with N-ethylglycine in the presence and absence of aldehyde. Both reactions afforded the same symmetrical [5, 6] …
Number of citations: 5 iopscience.iop.org
R Werdehausen, D Kremer… - The Journal of the …, 2012 - pubs.asahq.org
… The effects of lidocaine and its metabolites monoethylglycinexylidide (MEGX), glycinexylidide, and N-ethylglycine on GlyT1 function were investigated in uptake experiments with [¹⁴C]-…
Number of citations: 71 pubs.asahq.org

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